An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Phosphides
An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Phosphides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structures of various titanium phosphide (B1233454) compounds. It is designed to serve as a core reference for researchers and professionals involved in materials science, inorganic chemistry, and drug development, where understanding the precise atomic arrangement of such compounds is crucial. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and presents visual representations of phase relationships and experimental workflows.
Introduction to Titanium Phosphides
Titanium phosphides are a class of binary inorganic compounds formed between titanium and phosphorus. These materials exhibit a range of stoichiometries, each with a unique crystal structure and corresponding physical and chemical properties. The diverse crystal chemistry of the Ti-P system, from metal-rich to phosphorus-rich phases, makes them interesting for various applications, including as hard materials, catalysts, and in electronic devices. An accurate understanding of their crystal structures is fundamental to elucidating structure-property relationships and designing new materials with tailored functionalities.
Crystal Structures of Known Titanium Phosphide Phases
The titanium-phosphorus binary system is characterized by several stable phases. The crystallographic data for the most well-documented phases are summarized in the tables below. This data has been compiled from both experimental studies and computational materials science databases.
Data Presentation of Titanium Phosphide Phases
The following tables provide a structured overview of the crystallographic parameters for known titanium phosphide phases.
Table 1: Crystal Structure Data for Titanium Phosphide (TiP)
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc (No. 194) |
| Lattice Parameters | a = 3.489 Å |
| c = 11.66 Å | |
| α = 90° | |
| β = 90° | |
| γ = 120° | |
| Ti-P Bond Lengths | 2.44 Å (3x), 2.56 Å (3x)[1] |
Table 2: Crystal Structure Data for Ditanium Phosphide (Ti₂P)
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P-62m (No. 189) |
| Lattice Parameters | a = 6.27 Å |
| c = 3.51 Å | |
| α = 90° | |
| β = 90° | |
| γ = 120° | |
| Atomic Positions | See detailed CIF data. |
| Ti-P Bond Lengths | 2.43 Å, 2.51 Å, 2.66 Å, 2.70 Å, 2.71 Å[2] |
Table 3: Crystal Structure Data for Trititanium Phosphide (Ti₃P)
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4₂/n (No. 86)[3] |
| Lattice Parameters | a = 9.94 Å[3] |
| c = 4.98 Å[3] | |
| α = 90°[3] | |
| β = 90°[3] | |
| γ = 90°[3] | |
| Atomic Positions | Ti1: (0.9716, 0.8604, 0.2815) |
| Ti2: (0.8188, 0.2837, 0.0100) | |
| Ti3: (0.9169, 0.3931, 0.5350) | |
| P: (0.4586, 0.2934, 0.7136) | |
| Ti-P Bond Lengths | 2.48 Å - 2.62 Å[3] |
Table 4: Crystal Structure Data for Tetratitanium Triphosphide (Ti₄P₃)
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | I-43d (No. 220) |
| Lattice Parameter | a = 6.430 Å |
| Ti-P Bond Lengths | 2.46 Å (3x), 2.68 Å (3x) |
Table 5: Crystal Structure Data for Pentatitanium Triphosphide (Ti₅P₃)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Lattice Parameters | a = 4.98 Å |
| b = 9.70 Å | |
| c = 10.26 Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Atomic Positions | Ti1: (0.8834, 0.2500, 0.7183) |
| Ti2: (0.1289, 0.2500, 0.1536) | |
| Ti3: (0.8345, 0.2500, 0.4555) | |
| Ti4: (0.8258, 0.9840, 0.1184) | |
| P1: (0.6809, 0.7500, 0.5932) | |
| P2: (0.8251, 0.9949, 0.8251) | |
| Ti-P Bond Lengths | 2.28 Å - 3.09 Å |
Table 6: Crystal Structure Data for Heptatitanium Tetraphosphide (Ti₇P₄)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m (No. 12)[4] |
| Lattice Parameters | a = 12.98 Å |
| b = 3.56 Å | |
| c = 14.82 Å | |
| α = 90° | |
| β = 103.9° | |
| γ = 90° | |
| Atomic Positions | See detailed CIF data. |
| Ti-P Bond Lengths | 2.42 Å - 2.96 Å[4] |
Note: The atomic positions are given in fractional coordinates. For detailed atomic positions and bond information for all atoms in the unit cells of Ti₂P and Ti₇P₄, it is recommended to refer to their respective Crystallographic Information Files (CIF).
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structures of titanium phosphides primarily relies on diffraction techniques, with powder X-ray diffraction (XRD) being the most common method. For more detailed analysis, especially for locating light atoms like phosphorus with higher precision, neutron diffraction is employed. The refinement of the crystal structure from powder diffraction data is typically performed using the Rietveld method.
Synthesis of Titanium Phosphide Samples
Polycrystalline samples of titanium phosphides are typically synthesized through high-temperature solid-state reactions between titanium and red phosphorus powders.
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Starting Materials: High-purity titanium powder (e.g., 99.9%) and red phosphorus (e.g., 99.99%).
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Procedure:
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The stoichiometric amounts of titanium and phosphorus powders are thoroughly mixed in an inert atmosphere, for example, inside a glovebox filled with argon.
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The mixture is pressed into a pellet.
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The pellet is sealed in an evacuated quartz ampoule. To prevent the reaction of titanium with the quartz tube at high temperatures, the pellet can be placed in an alumina (B75360) or tungsten crucible inside the ampoule.
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The ampoule is slowly heated to a specific temperature (e.g., 600-1100 °C, depending on the target phase) and held for an extended period (e.g., several days to weeks) to ensure a complete reaction and homogenization.
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The sample is then slowly cooled to room temperature.
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Powder X-ray Diffraction (XRD) Data Collection
Due to the air-sensitivity of many titanium phosphide compounds, special care must be taken during sample preparation for XRD analysis.
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Sample Preparation (Air-Sensitive Samples):
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The synthesized titanium phosphide ingot or pellet is ground into a fine powder inside an argon-filled glovebox to prevent oxidation.
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The fine powder is then mounted on a zero-background sample holder.
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The sample is covered with a thin, X-ray transparent film, such as Kapton or Mylar, to protect it from the atmosphere during data collection. The film is secured with a ring to create an airtight seal.
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Instrumentation and Data Collection:
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Diffractometer: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.
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Scan Range (2θ): Typically from 10° to 120°.
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Step Size: A small step size, for example, 0.01° to 0.02°, is used to ensure high resolution of the diffraction peaks.
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Counting Time: A sufficient counting time per step (e.g., 1-10 seconds) is chosen to obtain good counting statistics.
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Sample Rotation: The sample is rotated during data collection to minimize preferred orientation effects.
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Neutron Powder Diffraction Data Collection
Neutron diffraction is particularly useful for accurately determining the positions of phosphorus atoms due to its comparable neutron scattering length to titanium.
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Sample Preparation: Similar to XRD, the powdered sample is loaded into a sample holder (e.g., a vanadium can, which has a low coherent scattering cross-section) in an inert atmosphere.
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Instrumentation and Data Collection:
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Neutron Source: Data is collected at a research reactor or a spallation neutron source.
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Diffractometer: A high-resolution neutron powder diffractometer is used.
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Wavelength: A monochromatic neutron beam with a known wavelength (e.g., 1.5-2.5 Å) is used.
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Data Range: Data is collected over a wide range of scattering angles (2θ).
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Crystal Structure Refinement using the Rietveld Method
The Rietveld method is a powerful technique for refining crystal structure parameters by fitting a calculated diffraction pattern to the entire experimental powder diffraction profile.
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Software: Commonly used software packages for Rietveld refinement include GSAS, FullProf, and TOPAS.
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Refinement Procedure:
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Initial Model: The refinement starts with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions of a known isostructural compound or from ab initio structure prediction.
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Background Refinement: The background of the diffraction pattern is modeled using a polynomial function or other appropriate functions.
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Scale Factor and Zero-Shift Refinement: The scale factor and the instrument zero-shift error are refined.
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Lattice Parameter Refinement: The unit cell parameters are refined to match the observed peak positions.
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Profile Parameter Refinement: The peak shape parameters (e.g., Gaussian and Lorentzian components, asymmetry) are refined to accurately model the shape of the diffraction peaks.
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Atomic Parameter Refinement: The atomic coordinates and isotropic/anisotropic displacement parameters (thermal parameters) are refined. For neutron diffraction data, the occupancy factors can also be refined with higher confidence.
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Goodness-of-Fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., R_p, R_wp) and the goodness-of-fit (χ²) parameter. The refinement is considered complete when these parameters converge to low values and the difference plot between the observed and calculated patterns shows only random noise.
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Visualizations
The following diagrams, generated using the DOT language, illustrate the relationships between the different titanium phosphide phases and the general workflow for crystal structure determination.
Conclusion
This technical guide has provided a detailed overview of the crystal structures of known titanium phosphide phases, presenting key crystallographic data in a structured and comparable format. The experimental protocols for the synthesis and characterization of these materials using powder X-ray and neutron diffraction, followed by Rietveld refinement, have been outlined to guide researchers in their experimental work. The provided visualizations offer a clear depiction of the phase relationships and the experimental workflow. A thorough understanding of the crystal chemistry of titanium phosphides is essential for the future design and development of advanced materials with tailored properties for a wide range of technological applications.
References
- 1. Materials Data on Ti2Te2P by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 2. Materials Data on Ti2P by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Materials Data on Ti7P4 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
